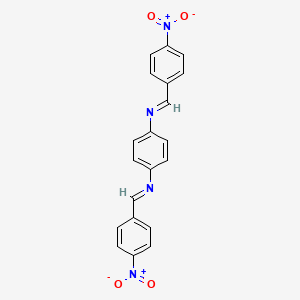
N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine: is an organic compound characterized by the presence of nitrobenzylidene groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine typically involves the condensation reaction between 4-nitrobenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N1,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N1,N~4~-bis(4-aminobenzylidene)-1,4-benzenediamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of various oxidized products, potentially including quinones.
Scientific Research Applications
N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N1,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biological effects. For example, its nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine can be compared with other similar compounds, such as:
N~1~,N~4~-bis(4-nitrobenzylidene)succinohydrazide: Similar structure but with a succinohydrazide core.
N~1~,N~4~-bis(3-nitrobenzylidene)-1,4-benzenediamine: Similar structure but with nitro groups in the meta position.
N~1~,N~4~-bis(4-aminobenzylidene)-1,4-benzenediamine: Reduced form with amino groups instead of nitro groups.
The uniqueness of N1,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15257-26-8 |
|---|---|
Molecular Formula |
C20H14N4O4 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)19-9-1-15(2-10-19)13-21-17-5-7-18(8-6-17)22-14-16-3-11-20(12-4-16)24(27)28/h1-14H |
InChI Key |
NFIJRJJFEMDZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B11118519.png)

![2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11118523.png)
![N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11118534.png)
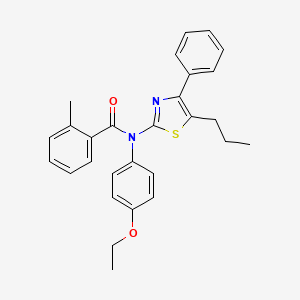
![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118551.png)
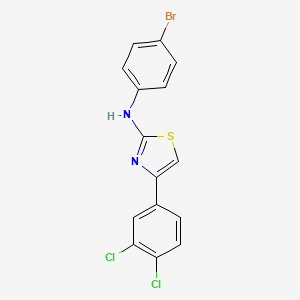


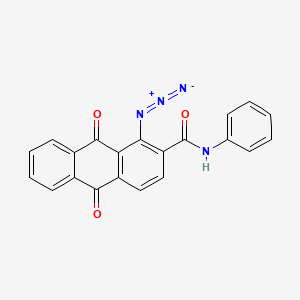
![Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118573.png)
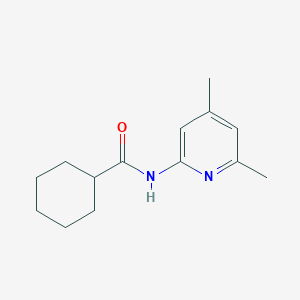
![7-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11118579.png)
![2-[(4-bromophenyl)amino]-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B11118584.png)
